molecular formula C14H22N2 B2433462 1-Benzyl-3,6-dimethyl-1,4-diazepane CAS No. 1784227-28-6

1-Benzyl-3,6-dimethyl-1,4-diazepane

Cat. No.: B2433462
CAS No.: 1784227-28-6
M. Wt: 218.344
InChI Key: DETLUDPEYAOXOK-UHFFFAOYSA-N
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Description

1-Benzyl-3,6-dimethyl-1,4-diazepane (CAS 1784227-28-6) is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 . As a substituted 1,4-diazepane, it belongs to a class of seven-membered heterocyclic diamines that serve as privileged scaffolds in medicinal and pharmaceutical research . The diazepane core is a structure of high interest in drug discovery, notably for its role as a key pharmacophore in orexin receptor (OXR) antagonists, which have been developed to treat conditions like insomnia . This specific benzyl- and dimethyl-substituted analogue may be utilized as a critical synthetic intermediate or building block in organic synthesis for the construction of more complex, biologically active molecules . Researchers can employ this compound in the exploration of new therapeutic agents or as a model substrate in methodological studies for the synthesis of functionalized diazepane derivatives . The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,6-dimethyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-15-13(2)10-16(9-12)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETLUDPEYAOXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 3,6 Dimethyl 1,4 Diazepane and Analogous 1,4 Diazepanes

Direct Cyclization Strategies for the 1,4-Diazepane Core Formation

Direct cyclization strategies are among the most straightforward methods for constructing the 1,4-diazepane ring. These methods typically involve the reaction of a C3 and a C2 synthon, or the cyclization of a linear precursor containing all the necessary atoms. A common approach involves the reaction of a 1,2-diamine with a 1,3-dielectrophile.

One such example is the synthesis of 1,4-diazepan-5-ones. In a reported synthesis, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was prepared, where the seven-membered 1,4-diazepane ring adopts a chair conformation. nih.gov

Another approach involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. An efficient synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been developed using Keggin-type heteropolyacids as catalysts, resulting in high yields and short reaction times. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules in a single step, offering high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of 1,4-diazepane and related benzodiazepine (B76468) scaffolds. nih.gov

Cyclodehydrative Three-Component Reactions

While specific examples for simple 1,4-diazepanes are not prevalent, the principles of cyclodehydrative three-component reactions can be applied. These reactions would theoretically involve the condensation of a 1,2-diamine, a dicarbonyl compound (or its equivalent), and another component that facilitates the cyclization through dehydration. For instance, the reaction of o-phenylenediamines with ketones and an oxidizing agent can lead to benzodiazepine derivatives, a strategy that could be adapted for 1,4-diazepanes.

Isocyanide-Based Multicomponent Reaction Sequences

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are highly versatile for the synthesis of heterocyclic compounds. nih.govnih.gov A notable approach for the synthesis of 1,4-diazepan-5-ones involves a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. nih.gov This two-step sequence provides a convergent route to the diazepane core. The Ugi reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, generates a linear intermediate that can subsequently undergo cyclization to form the desired 1,4-diazepan-5-one. nih.gov This strategy allows for the introduction of multiple points of diversity into the final molecule.

For example, the Ugi-Debus-Cyclization (UDC) strategy has been employed for the synthesis of 1,4-benzodiazepine-6-ones. This involves an initial Ugi reaction followed by deprotection and cyclization. nih.gov

Reactants Product Key Features Reference
Amine, Carbonyl, Carboxylic Acid, Isocyanide1-Sulfonyl 1,4-diazepan-5-onesTwo-step, high-yield synthesis nih.gov
Isocyanide, Carboxylic Acid, Amine, Carbonyl1,4-Benzodiazepine-6-onesUDC strategy, diversity-oriented nih.gov

Domino Processes in 1,4-Diazepane Synthesis, including Aza-Nazarov Reagent Intermediates

Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, offer an elegant and efficient approach to complex molecules. A step- and atom-economical protocol for the synthesis of 1,4-diazepanes has been developed based on a domino process involving the in situ generation of an aza-Nazarov reagent. acs.orgnih.govresearchgate.net This method utilizes simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates and can often be performed under solvent-free conditions. acs.orgnih.gov

The key step in this process is the formation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to furnish the 1,4-diazepane ring system. acs.orgnih.gov This methodology has also been extended to an intermolecular version for the synthesis of other nitrogen-containing heterocycles. acs.org

Intramolecular C–N Bond Coupling and Ring-Opening Methodologies

Intramolecular C–N bond coupling reactions are a powerful tool for the formation of nitrogen-containing heterocycles. A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed using a copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.comnih.gov This reaction proceeds under mild conditions to afford azetidine-fused 1,4-benzodiazepine compounds. mdpi.comnih.gov

These fused intermediates can then undergo a subsequent ring-opening of the four-membered azetidine (B1206935) ring with various nucleophiles, such as sodium azide, potassium cyanide, or sodium thiophenoxide, to introduce further diversity into the 1,4-benzodiazepine scaffold. mdpi.comnih.gov This strategy highlights a novel approach to functionalized diazepines through a sequence of ring formation and subsequent controlled ring opening.

Starting Material Catalyst/Reagents Intermediate Final Product Reference
1-(2-bromobenzyl)azetidine-2-carboxamidesCuI/N,N-dimethylglycineAzetidine-fused 1,4-benzodiazepineFunctionalized 1,4-benzodiazepines mdpi.comnih.gov

Synthesis from N-Propargylamines

N-Propargylamines are versatile building blocks in organic synthesis and have been utilized in the construction of various N-heterocycles, including 1,4-diazepanes. rsc.org These approaches are attractive due to their high atom economy and often shorter synthetic routes. The synthesis of 1,4-diazepane derivatives from N-propargylamines typically involves a cyclization reaction that incorporates the propargyl group into the final heterocyclic ring. The specific reaction conditions and mechanisms can vary, but they often involve metal-catalyzed processes or intramolecular additions. rsc.org

Cyclization from Substituted Diaziridines

The synthesis of 1,4-diazepanes from substituted diaziridines represents a potential yet less commonly documented ring expansion strategy. Diaziridines, highly strained three-membered heterocycles containing two nitrogen atoms, can serve as precursors to larger ring systems. nih.gov The inherent ring strain and the weak N-N bond of the diaziridine ring make it susceptible to cleavage and rearrangement reactions. nih.gov

While direct conversion of a substituted diaziridine to a 1,4-diazepane through a defined cyclization protocol is not extensively reported, the reactivity of diaziridines suggests a plausible pathway. This could theoretically involve the reaction of a suitably substituted diaziridine with a three-carbon synthon. For instance, a diaziridine could undergo ring-opening to form a reactive intermediate which then participates in a subsequent cyclization. The feasibility of such a transformation would depend on the nature of the substituents on the diaziridine ring and the reaction conditions employed to facilitate the ring expansion.

Functionalization and Derivatization of the 1,4-Diazepane Scaffold

Once the core 1,4-diazepane ring is formed, further functionalization is required to introduce the benzyl (B1604629) and methyl groups at the desired positions. These transformations often involve the manipulation of the amine functionalities within the diazepane ring.

N-Alkylation and N-Benzylation Protocols

The introduction of alkyl and benzyl groups onto the nitrogen atoms of the 1,4-diazepane ring is a crucial step in the synthesis of 1-benzyl-3,6-dimethyl-1,4-diazepane. This can be achieved through various methods, including reductive amination and nucleophilic substitution.

Reductive amination is a versatile method for the formation of C-N bonds and is particularly useful for the N-alkylation of amines. This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a sequential reductive amination approach could be employed starting from a 3,6-dimethyl-1,4-diazepane precursor. The introduction of the benzyl group can be achieved by reacting the diazepane with benzaldehyde (B42025), followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165). nih.gov A study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines demonstrates the feasibility of N-benzylation of a diazepane core using a benzaldehyde derivative and sodium borohydride. nih.gov

Similarly, the introduction of a methyl group can be accomplished using formaldehyde (B43269) as the carbonyl component. The reaction proceeds through the formation of a methylimine intermediate, which is then reduced.

A one-pot synthesis involving the reaction of 1,4-diazepane-6-amine with benzaldehydes followed by reduction with sodium borohydride has been reported to yield N-benzylated products. nih.gov This methodology highlights the utility of reductive amination in functionalizing the 1,4-diazepane scaffold. The reaction conditions for such transformations are generally mild, making it a favorable method.

Starting MaterialReagentsProductReference
1,4-Diazepane-6-amine4-Alkoxy-2-hydroxybenzaldehydes, Sodium BorohydrideN,1,4-tri(alkoxy-hydroxybenzyl)-DAZA nih.gov
2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepineBenzaldehyde derivatives, Ethanol(E)-2,2-dimethyl-4-(4-subsitutedstyryl)-2,3-dihydro-1H- nih.govnih.gov-benzodiazepine nih.gov

N-alkylation and N-benzylation of the 1,4-diazepane ring can also be achieved through nucleophilic substitution reactions using alkyl or benzyl halides. In this approach, the nitrogen atom of the diazepane acts as a nucleophile, attacking the electrophilic carbon of the halide and displacing the halide leaving group.

The synthesis of N-alkyl-1,4-diazepin-5-ones has been accomplished by reacting 4-piperidone (B1582916) with alkyl bromides to give N-alkyl-4-piperidones, which then undergo a Schmidt reaction. nih.gov This indicates that N-alkylation with alkyl halides is a viable strategy for related heterocyclic systems. For the synthesis of this compound, N-benzylation could be achieved by treating a 3,6-dimethyl-1,4-diazepane with benzyl bromide or benzyl chloride.

The regioselectivity of the alkylation can be influenced by the reaction conditions, the nature of the base used, and the leaving group of the alkylating agent. researchgate.net For instance, in the alkylation of 2,4-diphenyl-3H-1-benzazepine, the use of methyl iodide resulted in C3-methylation, whereas methyl tosylate led to exclusive N-methylation. researchgate.net This highlights the importance of carefully selecting the alkylating agent and conditions to achieve the desired substitution pattern on the 1,4-diazepane ring. A study on the benzylation of N-aryl amides utilized benzyl bromide in the presence of a palladium catalyst and potassium carbonate. acs.org

SubstrateAlkylating AgentCatalyst/BaseProduct TypeReference
4-PiperidoneAlkyl bromides-N-alkyl-4-piperidones nih.gov
N-Aryl amidesBenzyl bromidePd(OAc)₂, K₂CO₃ortho-benzylated N-aryl amides acs.org
2,4-Diphenyl-3H-1-benzazepineMethyl iodide / Methyl tosylateLDA or KHMDSC3-methylated / N-methylated researchgate.net

Stereoselective Introduction of Methyl Groups at the C-3 and C-6 Positions

The stereochemistry of the methyl groups at the C-3 and C-6 positions of the 1,4-diazepane ring can significantly influence the biological activity of the molecule. Achieving a specific stereoisomer, such as a cis or trans configuration, requires stereoselective synthetic methods.

The synthesis of a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one has been reported, where the methyl groups at the C-3 position were introduced via a double Mannich condensation of ethyl methyl ketone. nih.gov This resulted in a gem-dimethyl substitution. For the introduction of single methyl groups at C-3 and C-6, a different strategy would be required, potentially starting from a chiral precursor or employing a stereoselective reaction.

One approach to achieve stereocontrol is through the use of chiral building blocks. For example, a chiral diamine could be used as a starting material for the construction of the diazepane ring, thereby setting the stereochemistry at the C-3 and C-6 positions. Alternatively, a stereoselective alkylation of an enolate derived from a 1,4-diazepan-2-one (B1253349) could be explored.

A study on the synthesis of (E)-2,2-dimethyl-4-(4-subsitutedstyryl)-2,3-dihydro-1H- nih.govnih.gov-benzodiazepine derivatives involved the condensation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde derivatives. nih.gov While this example is on a related benzodiazepine system, it demonstrates the potential for stereoselective transformations on the diazepine (B8756704) core.

Selective Transformation of Amine Functionalities

In a 1,4-diazepane ring, the two nitrogen atoms may exhibit different reactivities, allowing for selective functionalization. This is particularly relevant when one nitrogen is already substituted, for example, with a benzyl group, while the other remains a secondary amine. The electronic and steric environment of each nitrogen atom will dictate its nucleophilicity and reactivity towards electrophiles.

The selective functionalization of N,N-disubstituted 1,4-diazepanes has been explored in the context of orexin (B13118510) receptor antagonists. jocpr.com The design of these compounds relied on understanding the conformational preferences of the diazepane ring, which in turn influences the accessibility and reactivity of the nitrogen atoms.

In the case of a 1-benzyl-1,4-diazepane, the remaining secondary amine at the N-4 position can be selectively alkylated. For the synthesis of this compound, if the benzyl group is introduced first, the subsequent methylation would occur at the N-4 position. The choice of reaction conditions can be crucial to avoid over-alkylation or reaction at other sites.

The synthesis of substituted 10-methyl-8-((substituted) amino)chromeno[3,4-b]thieno[2,3-e] nih.govdiazepin-6(12H)-ones involved the treatment of an 8-amino-diazepine derivative with various cyclic secondary amines, demonstrating the possibility of selective amination at a specific position of a complex diazepine system.

Asymmetric and Stereoselective Synthetic Routes to Chiral 1,4-Diazepanes

The introduction of chirality into the 1,4-diazepane ring system is a key challenge. Modern synthetic chemistry has addressed this through various powerful techniques, including biocatalysis and substrate- or reagent-controlled cyclization reactions. These methods allow for the precise installation of stereocenters, particularly at the C-3 and C-6 positions.

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral amines. nih.govjocpr.com Specifically, imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of chiral 1,4-diazepanes through an intramolecular reductive amination pathway. acs.orgnih.gov This method offers a green and highly efficient alternative to traditional metal- and organocatalysis. researchgate.net

Researchers have developed an enzymatic intramolecular asymmetric reductive amination of aminoketone precursors to generate the chiral 1,4-diazepane ring. acs.org This process involves the cyclization of the aminoketone to a cyclic imine intermediate, which is then asymmetrically reduced by the NAD(P)H-dependent IRED to yield the chiral diazepane. acs.orgnih.gov

A significant breakthrough in this area was the identification of enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a target 1,4-diazepane with high stereoselectivity. researchgate.netacs.org For instance, in the synthesis of a 5-methyl-1,4-diazepane analog, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) provided access to both enantiomers in high enantiomeric excess (ee). acs.orgdiva-portal.org

Furthermore, the catalytic efficiency of these enzymes can be dramatically enhanced through protein engineering. Saturation mutagenesis and iterative combinatorial mutagenesis of the (R)-selective IRED (IR1) led to the identification of a double mutant, Y194F/D232H, which showed a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgdiva-portal.org These optimized enzymes have been successfully applied to a range of substituted aminoketones, consistently producing chiral 1,4-diazepanes with excellent enantiomeric excess (93% to >99%). researchgate.netdiva-portal.org

Performance of Imine Reductases (IREDs) in the Asymmetric Synthesis of Chiral 1,4-Diazepane Analogs. researchgate.netacs.org
EnzymeSubstrate PrecursorProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Catalytic Efficiency (s⁻¹ mM⁻¹)
IR1 (Wild Type)4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-oneR>99>990.027
IR254-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-oneS>99>990.962
Y194F/D232H (IR1 Mutant)4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-oneR>99>991.647 (61-fold increase)
Y194F/D232HSubstituted aminoketone (general)RHigh93 to >99N/A
IR25Substituted aminoketone (general)SHigh93 to >99N/A

Beyond biocatalysis, asymmetric synthesis of the 1,4-diazepane nucleus can be achieved using chiral auxiliaries or through transition metal-catalyzed reactions controlled by chiral ligands. These methods rely on the temporary or catalytic introduction of a chiral element to guide the stereochemical outcome of the ring-forming cyclization.

While specific examples for this compound are not prevalent in the reviewed literature, the principles are well-established for analogous heterocyclic systems like benzodiazepines. Palladium-catalyzed intramolecular C-N bond formation, such as the Buchwald-Hartwig amination, is a powerful strategy for synthesizing nitrogen-containing heterocycles. mdpi.com In this approach, a chiral phosphine (B1218219) ligand coordinated to the palladium center can effectively induce asymmetry during the cyclization step, leading to an enantioenriched product. The synthesis of imidazobenzodiazepines has been accomplished via an intramolecular Buchwald-Hartwig cycloamination, highlighting the utility of this ligand-controlled approach. mdpi.com

Similarly, copper-catalyzed intramolecular cross-coupling reactions represent another viable strategy. For instance, the synthesis of azetidine-fused 1,4-benzodiazepine derivatives was achieved using a CuI/N,N-dimethylglycine catalyst system. nih.gov The N,N-dimethylglycine acts as a ligand that facilitates the intramolecular C-N bond formation under mild conditions. The use of a chiral ligand in such a system could foreseeably direct the stereochemical course of the cyclization to yield chiral 1,4-diazepane structures.

Chiral auxiliaries, which are temporarily incorporated into the synthetic precursor, can also direct the stereochemistry of cyclization reactions. A pyranose-derived chiral auxiliary, for example, has been shown to control the stereochemical outcome of allene (B1206475) ether Nazarov cyclizations, where the stereoisomer of the auxiliary dictates which enantiomer of the product is formed. nih.gov This principle can be extended to the synthesis of chiral 1,4-diazepanes, where a chiral diamine or amino acid derivative could be used as a starting material, effectively acting as a built-in chiral auxiliary to guide the formation of subsequent stereocenters during ring closure.

Achieving control over both the relative and absolute stereochemistry at multiple stereocenters, such as at the C-3 and C-6 positions of a disubstituted 1,4-diazepane, is a significant synthetic challenge. The methods described previously offer pathways to address this.

Biocatalytic reductive amination is particularly adept at setting a single stereocenter with high absolute control. acs.org For a C-3, C-6 disubstituted diazepane, a strategy could involve the enzymatic resolution of a racemic precursor containing one of the stereocenters, followed by a diastereoselective cyclization to install the second. Alternatively, an enzymatic reaction could be performed on a prochiral diketone precursor, potentially allowing for a stereodivergent synthesis of different diastereomers by selecting appropriate enzymes.

In ligand-controlled catalysis, the choice of ligand and reaction conditions can influence the diastereoselectivity of the cyclization. Palladium-catalyzed carboamination reactions have been used to synthesize 1,4-benzodiazepin-5-ones stereoselectively. mdpi.com The mechanism involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by carbopalladation and reductive elimination. The geometry of the transition state, influenced by the chiral ligand, can control the relative orientation of substituents in the final product.

The synthesis of C-3 substituted benzodiazepine derivatives has been reported, where modifications at this position significantly impact biological activity. researchgate.net These syntheses often rely on the stereochemistry of the starting materials, such as chiral amino acids, to define the stereocenter at C-3. A similar substrate-controlled strategy is directly applicable to 1,4-diazepanes, where the use of enantiopure 1,2-diamines or amino aldehydes as starting materials can pre-determine the absolute stereochemistry at one or more positions in the final heterocyclic ring.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a critical tool for elucidating the structure of 1-Benzyl-3,6-dimethyl-1,4-diazepane.

Comprehensive Proton (¹H) NMR Analysis for Connectivity and Stereochemical Assignments

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (typically in the aromatic region, ~7.2-7.4 ppm), the methyl groups, and the diazepane ring. The chemical shifts and coupling patterns of the diazepane ring protons would be complex due to the ring's conformational flexibility and the presence of stereocenters at the 3 and 6 positions.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the carbons of the benzyl group, the two methyl groups, and the five unique carbons of the diazepane ring. The chemical shifts would be influenced by the nitrogen atoms and the benzyl and methyl substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. COSY would reveal proton-proton coupling networks, HSQC would correlate protons to their directly attached carbons, and HMBC would show long-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

¹⁵N NMR spectroscopy, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms in the diazepane ring. The chemical shifts would differ for the nitrogen atom bearing the benzyl group (N-1) and the other nitrogen atom (N-4), reflecting their different substitution patterns.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the elemental composition. Fragmentation would likely involve the cleavage of the benzyl group (producing a prominent tropylium (B1234903) ion at m/z 91) and various cleavages of the diazepane ring. The fragmentation patterns of benzodiazepines often involve characteristic losses and rearrangements that can provide structural clues. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy would help identify the functional groups present in the molecule. Key vibrational modes would include C-H stretching and bending frequencies for the aromatic and aliphatic portions, as well as C-N stretching vibrations characteristic of the diazepane ring. The IR spectra of related diazepane derivatives show characteristic absorption bands that would be expected in the spectrum of this compound. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as a definitive method for the elucidation of the three-dimensional atomic arrangement of crystalline solids. In the context of "this compound" and its analogues, this technique provides unparalleled insight into the molecule's solid-state conformation, including the geometry of the seven-membered diazepane ring, the spatial orientation of its substituents, and the intricate network of intermolecular forces that govern the crystal packing. While crystallographic data for the specific compound "this compound" is not publicly available, a wealth of information from structurally related 1,4-diazepane derivatives allows for a detailed and predictive analysis of its likely conformational and packing behavior.

Determination of Seven-Membered Ring Conformation (e.g., Chair, Boat, Twist-Chair, Twist-Boat)

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations to minimize steric and torsional strain. The most common conformations observed in the crystal structures of 1,4-diazepane derivatives are the chair, boat, and twist-boat forms. wikipedia.orgiupac.org

The chair conformation is frequently observed in substituted 1,4-diazepanes. For instance, in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation. nih.gov This is confirmed by the puckering parameters, which provide a quantitative description of the ring's shape. nih.gov The analysis of the least-squares plane defined by atoms C2, C3, C6, and C7 shows significant displacement of the other ring atoms, confirming the non-planar chair geometry. nih.gov Similarly, other 1,4-diazepane derivatives with phenyl and methylphenyl substituents at the C2 and C7 positions also exhibit a chair conformation in the solid state. nih.gov The parent, unsubstituted homopiperazine (B121016) (1,4-diazepane) itself is found to exist in a pseudo-chair conformation in its crystalline form. mdpi.com

The boat conformation represents another possible arrangement for the diazepane ring. While generally less stable than the chair form due to potential flagpole interactions, certain substitution patterns can favor this conformation. wikipedia.org In some metal-organic frameworks incorporating homopiperazine, the ligand has been observed to adopt a boat conformation. researchgate.net

A twist-boat conformation , which is a distorted version of the boat form, can also occur to alleviate steric clashes. wikipedia.orgiupac.org This conformation is chiral and represents a local energy minimum. youtube.com For some disubstituted cyclohexanes, which share conformational similarities with diazepanes, the twist-boat conformation can be more stable than the chair form, especially with bulky substituents. wikipedia.org

The specific conformation adopted by "this compound" would likely be a balance between these forms, influenced by the steric demands of the benzyl and methyl groups.

ConformationKey FeaturesExamples in Related Structures
Chair Generally the most stable conformation, minimizing torsional strain.2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.gov, Unsubstituted homopiperazine mdpi.com
Boat Higher in energy than the chair form due to flagpole interactions.Homopiperazine in some metal-organic frameworks researchgate.net
Twist-Boat A more stable, distorted boat conformation that relieves some steric strain. wikipedia.orgiupac.orgObserved in some highly substituted cycloalkanes wikipedia.org

Analysis of Substituent Orientations (e.g., Equatorial, Axial)

In a chair-like conformation of the 1,4-diazepane ring, substituents can occupy two distinct types of positions: axial and equatorial . fiveable.melibretexts.org Axial bonds are perpendicular to the approximate plane of the ring, while equatorial bonds are in the plane of the ring, pointing outwards. fiveable.melibretexts.org The relative stability of a conformer is significantly influenced by the orientation of its substituents.

Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial substituents. masterorganicchemistry.com In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the two 4-chlorophenyl groups are found in equatorial orientations. nih.gov However, the two methyl groups at the C3 position adopt one axial and one equatorial orientation. nih.gov

Interestingly, a search of the Cambridge Structural Database reveals that in some 1,4-diazepane derivatives, bulky substituents can be forced into axial positions. For instance, a derivative closely related to the aforementioned compound, with two chlorophenyl groups, shows both of these bulky groups in axial positions on the chair-form diazepane ring. nih.gov Another example shows a 1,4-diazepane with two diaxial phenyl groups. nih.gov

Substituent PositionDescriptionStability
Equatorial Bonds are in the approximate plane of the ring, pointing outwards.Generally more stable for bulkier groups due to reduced steric hindrance. masterorganicchemistry.com
Axial Bonds are perpendicular to the approximate plane of the ring.Generally less stable for bulkier groups due to 1,3-diaxial interactions. masterorganicchemistry.com

Characterization of Intermolecular Interactions within Crystal Lattices

The way individual molecules of a compound pack together to form a crystal lattice is determined by a variety of intermolecular forces. X-ray crystallography allows for the precise measurement of intermolecular distances and angles, providing clear evidence for these interactions.

In the crystal structures of substituted 1,4-diazepanes, hydrogen bonding is a common and significant interaction, particularly when N-H or O-H groups are present. For example, in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, molecules form dimers through intermolecular N-H···O hydrogen bonds. nih.gov The crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide is stabilized by both O-H···Br and N-H···Br hydrogen bonding. iucr.orgnih.gov In the parent homopiperazine, each NH group acts as both a hydrogen-bond donor and acceptor, creating a complex network structure. mdpi.com

For "this compound," which lacks classical hydrogen bond donors (like N-H or O-H), the crystal packing would likely be dominated by van der Waals forces and potentially weaker C-H···N or C-H···π interactions involving the benzyl group's aromatic ring. The arrangement of molecules would be such that these weak interactions are maximized to achieve a stable crystalline solid.

Interaction TypeDescriptionExample in Related Structures
N-H···O Hydrogen Bond A strong directional interaction between a hydrogen atom on a nitrogen and an oxygen atom of a neighboring molecule.Formation of dimers in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.gov
O-H···Br and N-H···Br Hydrogen Bonds Interactions between hydroxyl or amine protons and bromide ions.Stabilization of the crystal lattice in 6-hydroxy-1,4-diazepane-1,4-diium dibromide. iucr.orgnih.gov
C-H···O Hydrogen Bond A weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom.Intramolecular and intermolecular stabilization in 1,4-ditosyl-1,4-diazepane. nih.gov
C-H···π Interaction An attraction between a C-H bond and the electron cloud of an aromatic ring.A potential interaction for "this compound" due to the benzyl group.

Computational and Theoretical Investigations of 1 Benzyl 3,6 Dimethyl 1,4 Diazepane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 1-benzyl-3,6-dimethyl-1,4-diazepane, DFT studies offer a detailed understanding of its geometry, electronic properties, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt several conformations. nih.gov Computational studies, often employing methods like DFT, are essential to determine the most stable conformations. The geometry of the 1,4-diazepane ring is typically optimized to find the lowest energy structure. nih.gov For many 1,4-diazepane derivatives, the chair conformation is found to be the most stable. nih.gov However, other conformations, such as the twist-boat, have also been observed and are sometimes stabilized by intramolecular interactions. lookchem.comnih.gov

The conformational landscape of the 1,4-diazepane ring is influenced by the nature and position of its substituents. In N,N-disubstituted-1,4-diazepane derivatives, for instance, an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation has been identified through NMR spectroscopy, X-ray crystallography, and molecular modeling. lookchem.comnih.gov The substituents on the nitrogen atoms can significantly influence the conformational preference of the diazepane ring.

Table 1: Predicted Low-Energy Conformations of the 1,4-Diazepane Ring.
ConformationRelative Energy (kcal/mol)Key Dihedral Angles (°)Substituent Orientation
Chair0.00-Equatorial/Axial
Twist-Boat2-5--
Boat>5--

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) Analysis

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netajchem-a.com A smaller gap suggests higher reactivity and polarizability. researchgate.net

The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. ijpcbs.comijpcbs.com For instance, in many organic molecules, the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides further details about the electronic structure, such as charge distribution, hybridization, and intramolecular interactions like hyperconjugation. This analysis helps in understanding the delocalization of electron density and the stability of the molecule. researchgate.net

Table 2: Calculated Electronic Properties of a Representative 1,4-Diazepane Derivative.
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO/DFT NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used and reliable approach for calculating NMR chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁵N. researchgate.netbohrium.comimist.maresearchgate.net

These theoretical predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules with overlapping signals. mdpi.com By comparing the calculated chemical shifts with experimental data, the structure and conformation of the molecule in solution can be confirmed. sharif.edu The accuracy of these predictions has been shown to be excellent, with strong correlations between theoretical and experimental values. bohrium.comresearchgate.net This integrated approach of experimental and computational NMR is a powerful tool in structural elucidation. nih.govnih.govnyu.edu

Table 3: Comparison of Experimental and GIAO/DFT Calculated ¹³C NMR Chemical Shifts for a 1,4-Diazepane Analog.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C255.254.80.4
C330.129.50.6
C558.958.20.7
C633.432.90.5
C756.355.70.6

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational landscape and flexibility over time. nih.gov These simulations can reveal the different conformations the molecule can adopt in solution and the transitions between them. nih.gov

By simulating the molecule in a solvent box, typically water, the influence of the solvent on the conformational preferences can be investigated. MD simulations can also be used to study the interactions between the diazepane derivative and other molecules, such as biological receptors, providing insights into its potential pharmacological activity. nih.govnih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Transition States for Synthetic Pathways

Quantum chemical calculations, such as DFT, are instrumental in elucidating the mechanisms of chemical reactions. ijpcbs.comijpcbs.com For the synthesis of 1,4-diazepane derivatives, these methods can be used to model the reaction pathways, identify intermediates and transition states, and calculate the activation energies. royalsocietypublishing.orgnih.govroyalsocietypublishing.org

For example, the synthesis of N-substituted 1,4-diazepanes often involves a reductive amination step. royalsocietypublishing.orgnih.govroyalsocietypublishing.org Quantum chemical analysis can help to understand the details of this process, such as whether it proceeds via a hemiaminal or an iminium intermediate. royalsocietypublishing.org By calculating the energy profile of the reaction, the most likely pathway can be determined. ijpcbs.comijpcbs.com This information is crucial for optimizing reaction conditions and improving the yield of the desired product. mdpi.com

Computational Assessment of Substituent Effects on Molecular Topology and Reactivity

The properties of the this compound molecule can be significantly altered by changing the substituents on the diazepane ring or the benzyl (B1604629) group. Computational methods provide a powerful tool to systematically investigate these substituent effects. researchgate.net

By introducing different functional groups, it is possible to modulate the electronic properties, such as the HOMO-LUMO gap, and thereby tune the reactivity of the molecule. For instance, electron-donating or electron-withdrawing groups on the benzyl ring can influence the electron density distribution throughout the molecule. Computational studies can predict how these changes will affect the molecule's topology and its interactions with other species. This predictive capability is highly valuable in the design of new 1,4-diazepane derivatives with specific desired properties for various applications. nih.govnih.gov

Reactivity Profiles and Transformational Chemistry of 1 Benzyl 3,6 Dimethyl 1,4 Diazepane

Oxidation Reactions and Formation of N-Oxides

The nitrogen atoms in the 1,4-diazepane ring are susceptible to oxidation. Treatment of 1-benzyl-3,6-dimethyl-1,4-diazepane with oxidizing agents can lead to the formation of the corresponding N-oxides. The specific site of oxidation, whether at the N-1 or N-4 position, can be influenced by the steric and electronic environment around each nitrogen atom. The presence of the bulky benzyl (B1604629) group at N-1 may direct oxidation towards the less hindered N-4 position.

Reduction Reactions to Modify Nitrogen Functionalities

Reductive amination is a key transformation for modifying the nitrogen functionalities within the diazepane core. For instance, reductive amination of related 1,4-diazepane-6-amine (DAZA) systems with aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) can lead to the introduction of various substituents on the nitrogen atoms. nih.gov This methodology can be conceptually applied to modify the secondary amine at the N-4 position of this compound. Furthermore, if a nitro group were present on the benzyl moiety, it could be reduced to an amino group using reagents like iron, tin, or tin(II) chloride, providing a handle for further functionalization. uomustansiriyah.edu.iq

Nucleophilic Substitution Reactions at Nitrogen Centers

The nitrogen atoms of the diazepane ring, particularly the secondary amine at the N-4 position, can act as nucleophiles. This allows for the introduction of a wide array of substituents through nucleophilic substitution reactions. For example, reaction with alkyl halides or other electrophilic species can lead to N-alkylation or N-acylation at the N-4 position. The reactivity of the nitrogen centers can be influenced by the reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzyl group attached to the diazepane ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The diazepane moiety, being an alkylamino group, is generally considered an activating group and an ortho-, para-director for EAS. youtube.comlibretexts.org This means that incoming electrophiles will preferentially add to the ortho (2- and 6-) and para (4-) positions of the benzene (B151609) ring.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iqyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. uomustansiriyah.edu.iqyoutube.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.comuci.edu

The regioselectivity of these reactions is governed by the electronic and steric effects of the diazepane substituent.

Ring-Opening and Ring-Expansion Reactions of the Diazepane Core

The seven-membered diazepane ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. For instance, quaternary ammonium (B1175870) salts derived from related bicyclic structures like 1,4-diazabicyclo[2.2.2]octane (DABCO) can undergo nucleophilic ring-opening. rsc.org While not directly applicable to a monocyclic diazepane, this highlights a potential mode of reactivity. Ring-expansion reactions, though less common, can sometimes be achieved through rearrangement cascades, as seen in the synthesis of other azepine derivatives. researchgate.net The strain within the seven-membered ring can be a driving force for such transformations. mdpi.com

Investigation of Reaction Mechanisms and Selectivity

The selectivity of reactions involving this compound is a key area of investigation. For instance, in electrophilic aromatic substitution, the regioselectivity (ortho vs. para) is influenced by steric hindrance from the diazepane ring and the reaction conditions. youtube.com In reactions involving the two nitrogen atoms, the chemoselectivity (which nitrogen reacts) is governed by their relative nucleophilicity and steric accessibility. The N-4 nitrogen, being a secondary amine, is generally more nucleophilic than the tertiary N-1 nitrogen. Computational studies, such as those using Density Functional Theory (DFT), can be employed to understand and predict the chemo- and regioselectivity of reactions, as has been done for similar heterocyclic systems. imist.ma

Coordination Chemistry of 1,4 Diazepane Derivatives

1,4-Diazepanes as Multidentate Ligands

1,4-Diazepane derivatives are notable for their capacity to act as multidentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. This chelation results in the formation of stable, ring-like structures known as metal complexes. The denticity of the ligand—the number of donor atoms used to bind to the central metal—can be tailored by modifying the diazepane ring with various functional groups.

Tridentate Ligand Systems

The basic 1,4-diazepane scaffold contains two nitrogen atoms within its seven-membered ring, making it inherently a bidentate ligand. However, with appropriate substitution, these molecules can function as tridentate ligands, which possess three donor atoms for coordination. A well-known example is the introduction of an amino group to the diazepine (B8756704) ring, as seen in 1,4-diazepan-6-amine. In such systems, the two ring nitrogens and the exocyclic amino nitrogen can all coordinate to a metal center. documentsdelivered.com These tridentate ligands can form stable octahedral complexes with metal ions that have six coordination sites, with two ligand molecules occupying the coordination sphere. nih.gov The arrangement of these ligands around the metal ion can adopt either a facial (fac) or meridional (mer) geometry. nih.gov

Hexadentate Chelators with Pendant Arms

To further enhance the coordination capability and stability of the resulting metal complexes, pendant arms containing additional donor atoms can be attached to the nitrogen atoms of the 1,4-diazepane ring. This synthetic strategy can produce hexadentate chelators, which are ligands capable of forming six bonds with a single metal ion. These are particularly valuable in applications such as medical imaging and therapy, where high stability of the metal complex is crucial to prevent the release of potentially toxic free metal ions in vivo.

For instance, the alkylation of 1,4-diazepane-6-amine with three 2-hydroxybenzyl pendant arms results in hexadentate chelators suitable for coordinating radiometals like ⁶⁸Ga. nih.gov Similarly, the 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) core, which already contains three amino nitrogen donors, can be functionalized with additional pendant arms to create penta- or hexadentate systems for chelating metal ions like Mn(II), Cu(II), Al(III), or Ga(III). nih.gov

Formation of Metal Complexes with 1-Benzyl-3,6-dimethyl-1,4-diazepane

While specific studies on the formation of metal complexes with this compound are not extensively documented in the reviewed literature, its coordinating behavior can be inferred from related substituted 1,4-diazepane structures. As a bidentate ligand, this compound would coordinate to a metal ion through its two nitrogen atoms in the diazepine ring. The formation of such a complex would involve the reaction of the diazepane derivative with a metal salt in a suitable solvent.

The presence of substituents on the diazepine ring, namely the benzyl (B1604629) and methyl groups, would influence the steric and electronic properties of the ligand and, consequently, the stability and geometry of the resulting metal complex. For example, in the synthesis of other substituted 1,4-diazepanes, the choice of substituents has been shown to be crucial for achieving high affinity for specific biological targets, which is often related to their coordination properties. researchgate.net

Influence of Benzyl and Methyl Substituents on Coordination Modes and Complex Stability

The substituents on the 1,4-diazepane ring play a critical role in determining the coordination chemistry of the ligand. The benzyl and methyl groups in this compound are expected to exert significant steric and electronic effects.

Electronic Effects: The methyl groups, being electron-donating, increase the electron density on the nitrogen atoms of the diazepine ring. This enhanced electron density, or basicity, of the nitrogen atoms can lead to stronger dative bonds with the metal ion, thereby increasing the stability of the resulting complex. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atoms and potentially lead to less stable complexes. researchgate.net The benzyl group, while sterically demanding, can also participate in π-stacking interactions, which could play a role in the crystal packing of the solid-state structures of these complexes. researchgate.netresearchgate.net

A summary of the expected influences of the substituents is presented in the table below.

SubstituentExpected EffectInfluence on Coordination
Benzyl Steric Hindrance May influence coordination geometry and accessibility of the metal center.
π-Interactions Can participate in intermolecular stacking interactions in the solid state.
Methyl Electron-Donating Increases the basicity of the nitrogen donors, potentially leading to stronger metal-ligand bonds and greater complex stability.

Spectroscopic Characterization of Metal-Diazepane Coordination Complexes (excluding basic identification data)

Advanced spectroscopic techniques are indispensable for elucidating the structural and electronic properties of metal-diazepane coordination complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment upon complexation. Significant shifts in the resonances of the protons and carbons near the coordinating nitrogen atoms can confirm the involvement of these nitrogens in bonding to the metal. Changes in the NMR spectra can also provide insights into the conformational changes that the diazepine ring undergoes upon coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes can reveal information about the d-d electronic transitions of the metal ion and charge-transfer bands between the metal and the ligand. These transitions are sensitive to the geometry of the complex and the nature of the donor atoms. For example, the appearance of new absorption bands upon complexation can be attributed to ligand-to-metal charge-transfer transitions. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify changes in the vibrational modes of the ligand upon coordination. Shifts in the stretching frequencies of C-N and N-H bonds in the diazepine ring can provide evidence of coordination. New bands appearing at lower frequencies can often be assigned to metal-nitrogen stretching vibrations, directly confirming the formation of the coordinate bond. mdpi.com

The table below summarizes the type of information that can be obtained from each spectroscopic technique.

Spectroscopic TechniqueInformation Obtained
Electron Spin Resonance (ESR) Local symmetry of paramagnetic metal centers, nature of metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Ligand conformation, identification of coordinating atoms.
UV-Visible (UV-Vis) d-d electronic transitions, charge-transfer bands, coordination geometry.
Infrared (IR) & Raman Changes in ligand vibrational modes upon coordination, identification of metal-ligand stretching vibrations.

Theoretical Studies on Metal-Ligand Bonding in 1,4-Diazepane Coordination Complexes

Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the nature of metal-ligand bonding in coordination complexes.

Natural Energy Decomposition Analysis (NEDA): This method can be used to dissect the total interaction energy between the metal and the ligand into its constituent components: electrostatic interactions, steric repulsion, and orbital interactions (charge transfer). Such analyses have revealed that for many metal complexes, the bonding has a strong electrostatic character. The charge transfer component, representing the covalent character of the bond, can vary significantly depending on the nature of the donor groups on the ligand.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the donor-acceptor interactions between the ligand's filled orbitals and the metal's vacant orbitals. The second-order perturbation energies calculated in NBO analysis can quantify the strength of these interactions and help to identify the most significant donor groups in a multidentate ligand.

These theoretical studies can help in the rational design of new ligands with tailored properties for specific applications by providing a predictive understanding of how structural modifications will influence the stability and reactivity of their metal complexes.

Supramolecular Chemistry Involving 1 Benzyl 3,6 Dimethyl 1,4 Diazepane

Analysis of Non-Covalent Interactions in Solid-State Assemblies

While the 1-Benzyl-3,6-dimethyl-1,4-diazepane molecule itself lacks classical hydrogen bond donors (like N-H or O-H groups), the two nitrogen atoms of the diazepane ring possess lone pairs of electrons and can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules with hydrogen bond donor capabilities (e.g., water, alcohols) or if the synthesis involves protonation of one of the nitrogen atoms, hydrogen bonding would play a significant role in the crystal packing.

Furthermore, weaker C-H···N hydrogen bonds are plausible, where activated C-H groups on the benzyl (B1604629) or methyl substituents could interact with the nitrogen atoms of neighboring molecules. Studies on other N-benzyl substituted heterocyclic compounds have demonstrated the formation of such weak hydrogen bonds, which can contribute to the formation of extended chains or sheets within the crystal lattice nih.gov.

The benzyl group, with its aromatic phenyl ring, is a key player in directing the supramolecular assembly through π-stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent aromatic rings. nih.govacs.org In the solid state, these interactions can manifest in several geometries:

Parallel-displaced: Where the rings are parallel but offset from one another. This is often more energetically favorable than a face-to-face arrangement.

T-shaped (or edge-to-face): Where a C-H bond from one ring points towards the face of another.

The presence of the bulky diazepane ring and methyl groups will sterically influence the preferred mode of π-stacking. It is also conceivable that intramolecular π-π interactions could occur if the molecular conformation allows the benzyl ring to fold back over another part of the molecule, a phenomenon observed in other complex benzyl-substituted systems ugent.be. The strength and geometry of these π-stacking interactions are critical in determining the packing motif and can be influenced by the electronic nature of the aromatic rings involved nih.gov.

The molecular structure of this compound presents distinct regions of varying polarity. The benzyl group is predominantly nonpolar and hydrophobic, while the diazepane ring, with its two nitrogen atoms, introduces polarity. This amphiphilic character would lead to a balance of electrostatic and hydrophobic interactions in the solid state.

Principles of Self-Assembly and Controlled Aggregation

The self-assembly of this compound into a crystalline solid is a spontaneous process driven by the minimization of the system's free energy. This is achieved through the formation of the optimal set of non-covalent interactions. The final supramolecular architecture will be a result of the thermodynamic competition and synergy between hydrogen bonding, π-stacking, and van der Waals forces.

The aggregation process can be influenced by external factors such as the choice of solvent, temperature, and concentration during crystallization. For instance, a solvent capable of hydrogen bonding might compete with the nitrogen atoms of the diazepane ring, leading to a different packing arrangement than one obtained from a non-polar solvent. The principles of self-assembly in related diazepine (B8756704) systems have shown that subtle changes in molecular structure or crystallization conditions can lead to significantly different supramolecular outcomes mdpi.comresearchgate.net.

Influence of Molecular Conformation and Stereochemistry on Supramolecular Architecture

The three-dimensional shape of the this compound molecule is a critical determinant of its supramolecular assembly.

Future Research Directions and Potential Applications in Chemical Synthesis

Development of Highly Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic methods for producing 1-benzyl-3,6-dimethyl-1,4-diazepane is a crucial first step for enabling its broader study and application. Current strategies for synthesizing substituted 1,4-diazepanes often involve multi-step procedures. Future research should focus on creating more streamlined and sustainable approaches.

One promising avenue is the use of heteropolyacids (HPAs) as catalysts. HPAs, such as Keggin-type H₅PMo₁₀V₂O₄₀, have been shown to be effective in the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes, offering high yields and short reaction times under refluxing ethanol. nih.govsemanticscholar.org Adapting this methodology for the synthesis of this compound could provide a more sustainable alternative to traditional acid catalysts.

Another area for development is solid-phase synthesis. This technique has been successfully employed for creating libraries of 1,4-benzodiazepine-2,5-diones from commercially available anthranilic acids, α-amino esters, and alkylating agents. acs.org A similar solid-phase approach could be designed for this compound, which would be particularly advantageous for generating a diverse range of derivatives for high-throughput screening.

Furthermore, enzymatic methods, such as the use of imine reductases (IREDs) for asymmetric reductive amination, could lead to the enantioselective synthesis of chiral 1,4-diazepanes. researchgate.net Investigating enzymatic routes for the synthesis of specific stereoisomers of this compound would be a significant advancement, as the stereochemistry of such molecules often plays a critical role in their biological activity. A patent for the synthesis of (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane highlights the importance of chiral precursors in this class of compounds. google.com

Exploration of Novel Reaction Pathways for 1,4-Diazepane Derivatization

The functionalization of the 1,4-diazepane ring is key to unlocking its potential in various applications. Future research should explore novel reaction pathways to introduce a wide array of substituents onto the this compound scaffold.

One such pathway is the intramolecular C–N bond coupling and subsequent ring-opening of azetidines, which has been used to create functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov This strategy could be adapted to introduce functional groups at specific positions of the 1,4-diazepane ring, offering a versatile method for creating novel derivatives.

Tandem reactions, such as the N-alkylation-ring opening-cyclization of methyl 1-arylaziridine-2-carboxylates, provide another efficient route to functionalized 1,4-benzodiazepine scaffolds that could be explored for the diazepane system. nih.gov Additionally, 1,3-dipolar cycloaddition reactions have been used to synthesize fused-ring derivatives of the 1,4-benzodiazepine system, and this approach could be investigated for creating novel polycyclic structures based on this compound. clockss.org

The development of methods for the selective functionalization of the diazepine (B8756704) ring is also of high interest. For instance, strategies for the regioselective introduction of substituents at the C2, C3, C5, C6, or C7 positions would allow for the fine-tuning of the molecule's properties for specific applications.

Advanced Computational Modeling for Rational Design of 1,4-Diazepane Structures

Computational modeling is an indispensable tool for the rational design of novel molecules with desired properties. For this compound, advanced computational techniques can provide valuable insights into its structure, reactivity, and potential interactions with biological targets or as a component in materials.

Density Functional Theory (DFT) can be employed to study the electronic structure, stability, and reactivity of the molecule. For example, DFT calculations have been used to analyze the chair conformation of the seven-membered ring in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.gov Similar studies on this compound could predict its preferred conformation and the influence of the benzyl (B1604629) and methyl substituents.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its derivatives in different environments. Such simulations have been instrumental in understanding the interaction of diazepane-containing derivatives with sigma receptors. nih.gov Applying MD simulations to this compound could help in designing derivatives with specific binding affinities for target proteins.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of its derivatives to correlate their structural features with their biological activity or material properties. This would enable the rational design of new compounds with enhanced performance.

Designing 1,4-Diazepane Scaffolds for Specific Catalytic or Material Science Applications

The unique structural features of the 1,4-diazepane scaffold make it an attractive candidate for applications in catalysis and material science. The nitrogen atoms in the ring can act as coordination sites for metal ions, making these compounds suitable as ligands in catalysis.

For instance, 1,3-disubstituted 1,4-diazepane derivatives have been used as precursors for N-heterocyclic carbene (NHC) ligands, which are widely used in various catalytic reactions such as Heck, Suzuki, and Sonogashira couplings. nih.gov Future work could focus on synthesizing NHC ligands from this compound and evaluating their catalytic activity. The benzyl and methyl groups could provide steric and electronic tuning of the resulting catalyst.

In material science, the rigid yet flexible seven-membered ring of the 1,4-diazepane can be incorporated into polymers or metal-organic frameworks (MOFs). The potential for derivatization at multiple positions allows for the creation of building blocks with specific geometries and functionalities, which could lead to materials with novel optical, electronic, or porous properties.

Expanding the Scope of Functionalization and Diverse Chemical Transformations

To fully exploit the potential of this compound, it is essential to expand the range of chemical transformations that can be performed on this scaffold. This includes developing methods for both the functionalization of the diazepane ring and the modification of the existing benzyl and methyl substituents.

Future research could focus on developing selective C-H activation/functionalization reactions on the diazepane ring or the benzyl group. This would provide a direct route to introduce new functional groups without the need for pre-functionalized starting materials.

Furthermore, exploring reactions that modify the core 1,4-diazepane structure, such as ring-expansion or ring-contraction reactions, could lead to the discovery of entirely new heterocyclic systems with unique properties. The synthesis of pyrazolo[3,4-b] nih.govsemanticscholar.orgdiazepines from 4-amino-5-benzylaminopyrazoles demonstrates the potential for building complex fused-ring systems. researchgate.netnih.gov

Q & A

Q. Q1: What are the established synthetic pathways for 1-Benzyl-3,6-dimethyl-1,4-diazepane, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves cyclocondensation of benzylamine derivatives with diketones or keto-esters under acidic or basic conditions. Key factors include:

  • Reagent stoichiometry (e.g., excess benzylamine to favor ring closure).
  • Catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization).
  • Temperature control (e.g., reflux in toluene at 110°C for 12 hours).
    Yield optimization requires factorial design experiments (e.g., varying solvent polarity, reaction time) .

Q. Q2: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of the diazepane ring and benzyl substitution.
  • MS (ESI-TOF) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For absolute stereochemical confirmation (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. Q3: How can conflicting data on the biological activity of this compound be resolved?

Methodological Answer: Contradictions in receptor-binding assays (e.g., GABAA_A vs. serotonin receptors) may arise from:

  • Impurity profiles : Use HPLC-PDA (>98% purity thresholds) to eliminate confounding results .
  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength across studies .
  • Theoretical frameworks : Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide experimental validation .

Q. Q4: What experimental design principles apply to optimizing enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction.
  • DOE (Design of Experiments) : Employ a 3k^k factorial design to test variables (e.g., catalyst loading, solvent polarity, temperature).
  • Response surface methodology (RSM) : To model nonlinear interactions between variables .

Q. Q5: How do steric and electronic effects of the benzyl and methyl substituents influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • Kinetic analysis : Monitor via LC-MS/MS to track hydrolysis of the diazepane ring.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies and predict degradation pathways .

Data Analysis and Theoretical Frameworks

Q. Q6: What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare efficacy across dose groups (e.g., 1–100 µM).
  • Meta-analysis : Aggregate data from multiple studies to resolve variability (e.g., fixed-effects vs. random-effects models) .

Q. Q7: How can computational chemistry guide the rational design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • Pharmacophore modeling : Identify critical H-bond acceptors and hydrophobic regions using Schrödinger Suite.
  • MD simulations : Analyze ligand-receptor dynamics over 100-ns trajectories (e.g., GROMACS).
  • ADMET prediction : Use SwissADME to optimize bioavailability and reduce toxicity .

Methodological Challenges and Solutions

Q. Q8: What strategies mitigate the compound’s low aqueous solubility in in vivo studies?

Methodological Answer:

  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions.
  • Prodrug design : Introduce phosphate or glycoside moieties to enhance hydrophilicity.
  • Solubility parameters : Calculate Hansen solubility parameters (δ) to identify compatible co-solvents .

Q. Q9: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • PK/PD modeling : Link plasma concentration-time profiles (AUC, Cmax_{max}) to effect compartments.
  • Tissue distribution studies : Use radiolabeled 14^{14}C-compound to quantify bioavailability.
  • Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) .

Theoretical and Conceptual Frameworks

Q. Q10: What conceptual frameworks underpin studies on the structure-activity relationship (SAR) of benzodiazepine derivatives?

Methodological Answer:

  • Hammett/Taft parameters : Correlate substituent electronic effects (σ, π) with biological activity.
  • Free-Wilson analysis : Deconstruct molecular fragments to quantify contributions to potency.
  • Cheminformatics : Apply QSAR models (e.g., Random Forest, SVM) to predict activity cliffs .

Q. Tables for Key Data

Synthetic Method Comparison Yield (%)Purity (HPLC)ConditionsReference
Acid-catalyzed cyclization6595Toluene, 110°C, 12h
Microwave-assisted synthesis8298DMF, 150°C, 30 min
Characterization Techniques ApplicationLimitations
NMR (13^{13}C)Confirms regiochemistryRequires high sample purity
X-ray crystallographyAbsolute stereochemistryCrystallization challenges

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